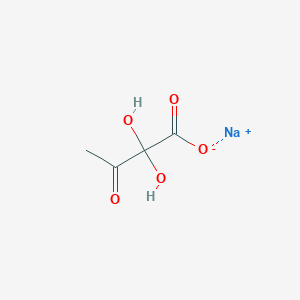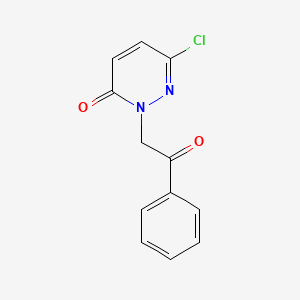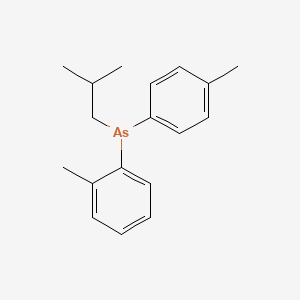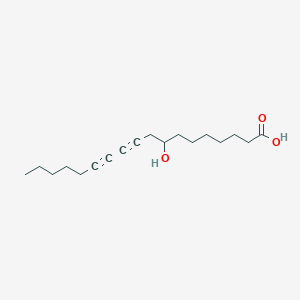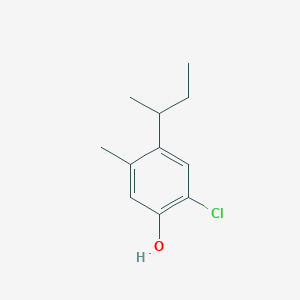![molecular formula C21H25Br B14506058 1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene CAS No. 62856-37-5](/img/structure/B14506058.png)
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene is an organic compound with the molecular formula C22H29Br It is a derivative of benzene, featuring a bromine atom and a heptylphenyl group attached to the benzene ring through an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene typically involves the following steps:
Bromination: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Heptylphenyl Group: The next step involves the formation of the heptylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is reacted with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethenyl Linkage Formation: The final step involves the formation of the ethenyl linkage. This can be achieved through a Heck reaction, where the heptylphenyl group is reacted with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction Reactions: The ethenyl linkage can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include the corresponding alkane.
Applications De Recherche Scientifique
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The bromine atom and the ethenyl linkage play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in various organic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-ethenylbenzene: Similar structure but lacks the heptylphenyl group.
4-Bromoacetophenone: Contains a bromine atom and an acetophenone group instead of the heptylphenyl group.
4-Bromostyrene: Contains a bromine atom and a styrene group instead of the heptylphenyl group.
Uniqueness
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene is unique due to the presence of the heptylphenyl group, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
62856-37-5 |
|---|---|
Formule moléculaire |
C21H25Br |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
1-bromo-4-[2-(4-heptylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C21H25Br/c1-2-3-4-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(22)17-15-20/h8-17H,2-7H2,1H3 |
Clé InChI |
MIRIECPKCZHYPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
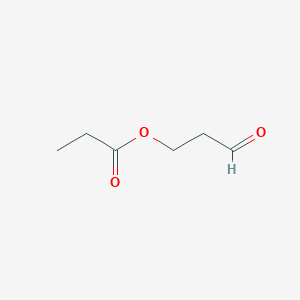
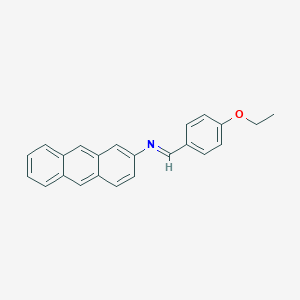
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
